2-Amino-3-cyclopropoxy-N-methylisonicotinamide
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Overview
Description
2-Amino-3-cyclopropoxy-N-methylisonicotinamide is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol It is characterized by the presence of an amino group, a cyclopropoxy group, and a methylisonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-cyclopropoxy-N-methylisonicotinamide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 2-aminoisonicotinamide with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the cyclopropoxy group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-cyclopropoxy-N-methylisonicotinamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
2-Amino-3-cyclopropoxy-N-methylisonicotinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-cyclopropoxy-N-methylisonicotinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-methylisonicotinamide
- 2-(Aminomethyl)-3-cyclopropoxy-N-methylisonicotinamide
Uniqueness
2-Amino-3-cyclopropoxy-N-methylisonicotinamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may lack this functional group or have different substituents.
Properties
Molecular Formula |
C10H13N3O2 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-amino-3-cyclopropyloxy-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C10H13N3O2/c1-12-10(14)7-4-5-13-9(11)8(7)15-6-2-3-6/h4-6H,2-3H2,1H3,(H2,11,13)(H,12,14) |
InChI Key |
GSYOAWSGONZVRO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C(=NC=C1)N)OC2CC2 |
Origin of Product |
United States |
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